molecular formula C22H15ClF6N4O3 B11216913 5-(1,3-benzodioxol-5-yl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(1,3-benzodioxol-5-yl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11216913
M. Wt: 532.8 g/mol
InChI Key: YVNISNOGKNPAFH-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the benzodioxole moiety: This step involves the coupling of the benzodioxole derivative with the pyrazolo[1,5-a]pyrimidine core using palladium-catalyzed cross-coupling reactions.

    Functionalization with trifluoromethyl groups: The trifluoromethyl groups can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final coupling with the carboxamide group: This step involves the reaction of the intermediate compound with the appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to modulate specific molecular pathways is of particular interest.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with aromatic amino acids in proteins, while the trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability. The pyrazolo[1,5-a]pyrimidine core is involved in binding to specific active sites, modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1,3-benzodioxol-5-yl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of multiple functional groups and heterocyclic structures, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15ClF6N4O3

Molecular Weight

532.8 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H15ClF6N4O3/c23-11-2-3-13(12(6-11)21(24,25)26)31-20(34)15-8-19-30-14(7-18(22(27,28)29)33(19)32-15)10-1-4-16-17(5-10)36-9-35-16/h1-6,8,14,18,30H,7,9H2,(H,31,34)

InChI Key

YVNISNOGKNPAFH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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